

# physical and chemical properties of 1,1,3-Tribromo-3-chloroacetone

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## Compound of Interest

Compound Name: 1,1,3-Tribromo-3-chloroacetone

Cat. No.: B11933165

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## An In-depth Technical Guide to 1,1,3-Tribromo-3-chloroacetone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1,1,3-Tribromo-3-chloroacetone** is a mixed halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water. Its formation occurs when water containing bromide and natural organic matter is treated with chlorine-based disinfectants. Halogenated acetones are a class of compounds of interest to researchers in environmental science and toxicology due to their potential health effects. This guide provides a comprehensive overview of the known physical and chemical properties of **1,1,3-Tribromo-3-chloroacetone**, general experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on data from related compounds.

### Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1,1,3-Tribromo-3-chloroacetone**. It is important to note that some of these properties are predicted or calculated values.

Property	Value	Source
CAS Number	55716-01-3	[1]
Molecular Formula	C <sub>3</sub> H <sub>2</sub> Br <sub>3</sub> ClO	[1]
Molecular Weight	329.21 g/mol	[1]
Appearance	Not specified; likely a liquid or low-melting solid	General knowledge
Density	2.6 ± 0.1 g/cm <sup>3</sup>	General knowledge
Boiling Point	280.5 ± 35.0 °C at 760 mmHg	General knowledge
Flash Point	123.5 ± 25.9 °C	General knowledge
LogP	4.80	General knowledge
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C	General knowledge
Index of Refraction	1.609	General knowledge
SMILES	<chem>O=C(C(Cl)Br)C(Br)Br</chem>	[1]
InChIKey	XKPSFUWXVLJUDU-UHFFFAOYSA-N	[1]

## Experimental Protocols

Detailed experimental protocols specifically for **1,1,3-Tribromo-3-chloroacetone** are not readily available in the scientific literature. However, general methods for the synthesis, purification, and analysis of halogenated acetones can be adapted.

## Synthesis

The synthesis of mixed haloacetones like **1,1,3-Tribromo-3-chloroacetone** typically involves the halogenation of acetone or a partially halogenated acetone precursor. The formation of this specific compound as a disinfection byproduct suggests a reaction pathway involving the chlorination and bromination of natural organic matter in water.

A general laboratory approach for the synthesis of  $\alpha$ -haloketones involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions. For a mixed haloacetone, a sequential halogenation approach could be employed, where acetone or a bromo/chloro-acetone precursor is reacted with the appropriate halogenating agent.

General Protocol for  $\alpha$ -Halogenation of a Ketone:

- **Enolate Formation:** The ketone is treated with an acid or a base to generate an enol or enolate.
- **Halogenation:** The enol/enolate is then reacted with a halogenating agent (e.g.,  $\text{Br}_2$ ,  $\text{Cl}_2$ , N-bromosuccinimide, N-chlorosuccinimide). The control of stoichiometry and reaction conditions is crucial to achieve the desired degree of halogenation.
- **Work-up and Purification:** The reaction mixture is typically quenched, and the product is extracted with an organic solvent. Purification can be achieved through distillation, chromatography, or crystallization.

Note: The synthesis of highly halogenated and mixed haloacetones can result in a mixture of products, requiring careful purification.

## Purification

Purification of halogenated acetones can be challenging due to their reactivity and the potential for co-elution of similar compounds. Common purification techniques include:

- **Fractional Distillation:** This method is effective for separating compounds with sufficiently different boiling points.
- **Column Chromatography:** Silica gel chromatography using a suitable solvent system can be employed to separate the target compound from byproducts.
- **Crystallization:** If the compound is a solid at room temperature or can be induced to crystallize, this can be a highly effective purification method.

## Analysis

The analysis of halogenated disinfection byproducts, including haloacetones, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

#### General GC-MS Protocol for DBP Analysis:

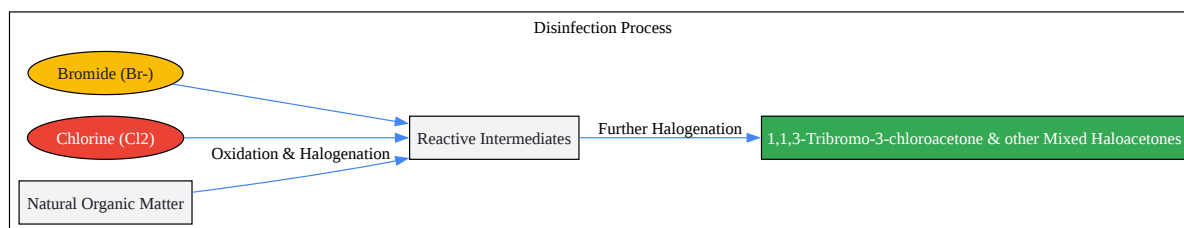
- **Sample Preparation:** Water samples are typically extracted with an organic solvent (e.g., methyl tert-butyl ether, hexane) to concentrate the analytes.
- **GC Separation:** The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate the different halogenated compounds.
- **MS Detection:** The separated compounds are detected by a mass spectrometer. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which is used for identification. The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of polyhalogenated compounds.[\[2\]](#)

#### Spectroscopic Characterization:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **<sup>1</sup>H NMR:** The proton NMR spectrum of **1,1,3-Tribromo-3-chloroacetone** is expected to show a singlet for the proton on the carbon bearing the chlorine and bromine atoms, and another singlet for the proton on the carbon with two bromine atoms. The chemical shifts would be influenced by the neighboring carbonyl and halogen atoms.[\[3\]](#)[\[4\]](#)
  - **<sup>13</sup>C NMR:** The carbon NMR spectrum would show three distinct signals: one for the carbonyl carbon, and one for each of the two halogenated carbons. The chemical shifts of the halogenated carbons would be significantly downfield due to the electronegativity of the halogens.[\[3\]](#)[\[4\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm<sup>-1</sup>. The presence of halogens on the α-carbons can shift this frequency.[\[5\]](#)[\[6\]](#)[\[7\]](#)

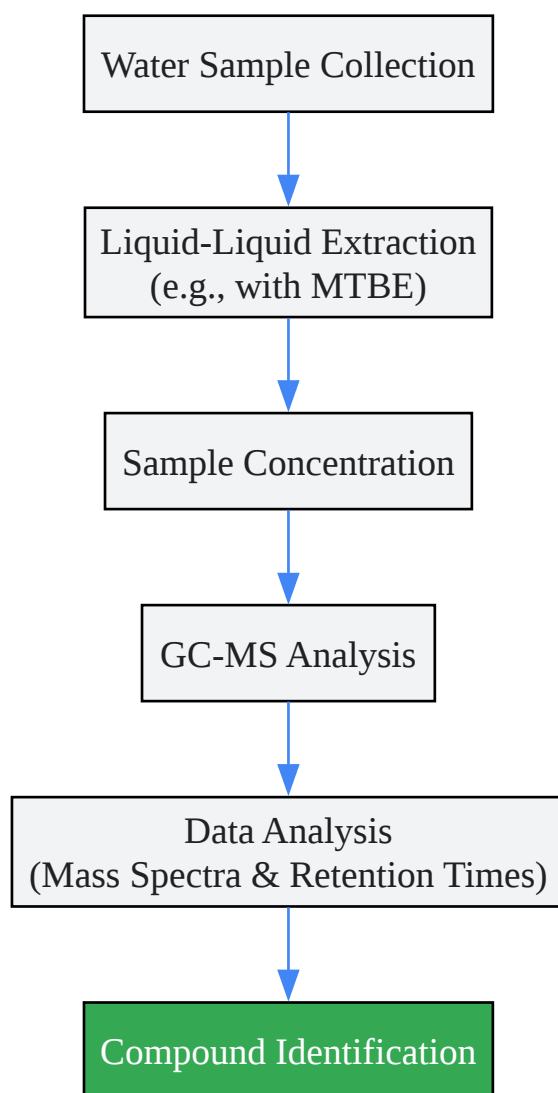
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion and fragment ions would be complex due to the presence of three bromine atoms and one chlorine atom, each with their natural isotopic abundances ( $^{79}\text{Br}$ ,  $^{81}\text{Br}$ ,  $^{35}\text{Cl}$ ,  $^{37}\text{Cl}$ ). This unique isotopic signature is a powerful tool for identification.[2]

## Visualizations



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Caption: Formation of **1,1,3-Tribromo-3-chloroacetone** during water disinfection.



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Caption: General workflow for the analysis of haloacetones in water samples.

## Biological Activity and Drug Development Potential

### Biological Activity

Specific toxicological studies on **1,1,3-Tribromo-3-chloroacetone** are not available in the public domain. However, as a member of the halogenated DBP family, its potential biological effects can be inferred from studies on related compounds.

- Toxicity of Brominated DBPs: Brominated DBPs are generally considered to be more cytotoxic and genotoxic than their chlorinated counterparts.<sup>[8][9][10][11]</sup> The presence of

multiple bromine atoms in **1,1,3-Tribromo-3-chloroacetone** suggests that it may exhibit significant biological activity.

- Genotoxicity of Haloalkanes: Many halogenated organic compounds have been shown to be genotoxic, capable of damaging DNA.[12][13] This is a concern for long-term exposure through drinking water.
- General Toxicity of Halogenated Ketones:  $\alpha$ -Haloketones are known to be reactive electrophiles and can act as alkylating agents, reacting with biological nucleophiles such as DNA and proteins. This reactivity is the basis for their potential toxicity.[14]

No specific signaling pathways have been identified for **1,1,3-Tribromo-3-chloroacetone**. Research in the area of DBP toxicology is ongoing to elucidate the mechanisms of action of these compounds.

## Drug Development Potential

There is currently no information to suggest that **1,1,3-Tribromo-3-chloroacetone** is being investigated for any drug development applications. Its classification as a potentially toxic environmental contaminant makes it an unlikely candidate for therapeutic use.

## Conclusion

**1,1,3-Tribromo-3-chloroacetone** is a halogenated ketone of interest primarily due to its presence as a disinfection byproduct in drinking water. While its physical and chemical properties are partially characterized, detailed experimental and toxicological data are scarce. The information provided in this guide, based on available data and knowledge of related compounds, serves as a starting point for researchers and scientists interested in this and other mixed halogenated acetones. Further research is needed to fully understand the synthesis, reactivity, and biological effects of this compound to better assess its potential impact on human health and the environment.

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